Cas no 97169-44-3 (8-O-Acetylharpagide)

8-O-Acetylharpagide is a bioactive iridoid glycoside primarily isolated from plants such as Harpagophytum procumbens (devil's claw) and Scrophularia species. This compound exhibits notable anti-inflammatory, analgesic, and antioxidant properties, making it a subject of interest in pharmacological research. Its mechanism of action involves modulation of inflammatory mediators, including cytokines and prostaglandins. 8-O-Acetylharpagide is also studied for its potential neuroprotective and cardioprotective effects. With high purity and well-characterized structure, it serves as a valuable reference standard in analytical chemistry and phytochemical studies. Its stability and solubility profile further enhance its utility in both in vitro and in vivo research applications.
8-O-Acetylharpagide structure
8-O-Acetylharpagide structure
商品名:8-O-Acetylharpagide
CAS番号:97169-44-3
MF:C17H26O11
メガワット:406.381746768951
CID:836766
PubChem ID:21604822

8-O-Acetylharpagide 化学的及び物理的性質

名前と識別子

    • b-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopen ta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
    • 6-Epi-8-O-acetylharpagide
    • b-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopen ta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a
    • b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]...
    • b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
    • (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside (ACI)
    • D
    • β-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1α,4aα,5β,7α,7aα)]- (ZCI)
    • NCGC00385118-01_C17H26O11_1-(Hexopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
    • [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
    • [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
    • LS-14603
    • PD086963
    • NCGC00385118-01
    • 1-(Hexopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
    • 97169-44-3
    • 8-O-Acetylharpagide
    • [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
    • AKOS040761199
    • FS-9232
    • [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
    • -D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1,4a,5,7,7a)]-
    • (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl -D-glucopyranoside
    • [ "" ]
    • インチ: 1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1
    • InChIKey: CAFTUQNGDROXEZ-FPARNOHQSA-N
    • ほほえんだ: O[C@]12[C@@H](O)C[C@](C)(OC(=O)C)[C@H]1[C@@H](OC=C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1

計算された属性

  • せいみつぶんしりょう: 406.14751164g/mol
  • どういたいしつりょう: 406.14751164g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 11
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 626
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.7
  • トポロジー分子極性表面積: 175Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.6±0.0 g/cm3
  • ふってん: 607.2±0.0 °C at 760 mmHg
  • フラッシュポイント: 215.9±0.0 °C
  • じょうきあつ: 0.0±0.0 mmHg at 25°C

8-O-Acetylharpagide セキュリティ情報

8-O-Acetylharpagide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3162-5 mg
6-Epi-8-O-acetylharpagide
97169-44-3 98%
5mg
¥ 4,040 2023-07-11
TargetMol Chemicals
TN3162-5mg
6-Epi-8-O-acetylharpagide
97169-44-3
5mg
¥ 4040 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E99820-5mg
6-Epi-8-O-acetylharpagide
97169-44-3 ,HPLC≥98%
5mg
¥5760.0 2023-09-07
TargetMol Chemicals
TN3162-1 mL * 10 mM (in DMSO)
6-Epi-8-O-acetylharpagide
97169-44-3 98%
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-15
A2B Chem LLC
AX16084-5mg
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
97169-44-3 98.0%
5mg
$719.00 2024-07-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3162-1 mg
6-Epi-8-O-acetylharpagide
97169-44-3
1mg
¥2915.00 2022-04-26
TargetMol Chemicals
TN3162-1 ml * 10 mm
6-Epi-8-O-acetylharpagide
97169-44-3
1 ml * 10 mm
¥ 4140 2024-07-20

8-O-Acetylharpagide 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Chemistry and stereochemistry of iridoids, V. Crystal and molecular structure of hexaacetylleonuride - stereochemical correlations of some iridoid glucosides
Weinges, Klaus; Zourari, Maria; Smuda, Hubert; Rodewald, Hans; Nixdorf, Matthias; et al, Liebigs Annalen der Chemie, 1985, (5), 1063-81

8-O-Acetylharpagide Raw materials

8-O-Acetylharpagide Preparation Products

8-O-Acetylharpagide 関連文献

8-O-Acetylharpagideに関する追加情報

Professional Introduction to 8-O-Acetylharpagide (CAS No. 97169-44-3)

8-O-Acetylharpagide, identified by the Chemical Abstracts Service Number (CAS No.) 97169-44-3, is a bioactive compound derived from the plant *Harpagophytum procumbens*, commonly known as Devil's Claw. This natural product has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its diverse pharmacological properties. The acetylated derivative, 8-O-Acetylharpagide, exhibits enhanced bioavailability and modulatory effects on several biological pathways, making it a promising candidate for therapeutic applications.

The structural modification of harpagoside, the parent compound, to form 8-O-Acetylharpagide involves the introduction of an acetyl group at the 8-O position. This chemical alteration not only improves the compound's solubility and stability but also influences its interaction with biological targets. Recent studies have highlighted the compound's potential in managing chronic inflammatory conditions, pain syndromes, and even certain neurological disorders. The enhanced efficacy of 8-O-Acetylharpagide is attributed to its ability to modulate key enzymes and receptors involved in inflammatory responses.

One of the most compelling aspects of 8-O-Acetylharpagide is its mechanism of action, which involves inhibiting lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. These enzymes are pivotal in the production of prostaglandins and leukotrienes, which are major mediators of inflammation. By suppressing their activity, 8-O-Acetylharpagide effectively reduces inflammation and alleviates pain associated with conditions such as osteoarthritis and rheumatoid arthritis. Furthermore, preclinical studies have demonstrated its ability to cross the blood-brain barrier, suggesting potential applications in neuroinflammatory diseases.

Recent advancements in metabolomics and proteomics have provided deeper insights into the pharmacodynamic effects of 8-O-Acetylharpagide. These high-throughput analytical techniques have revealed that the compound interacts with a variety of molecular targets, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The modulation of these signaling pathways not only contributes to anti-inflammatory effects but also suggests potential therapeutic benefits in cancer prevention and treatment. The compound's ability to induce apoptosis in certain cancer cell lines further underscores its multifaceted pharmacological profile.

The synthetic pathway for 8-O-Acetylharpagide has also been optimized to enhance yield and purity. Modern synthetic methodologies, including enzymatic acylation and chiral resolution techniques, have enabled the production of high-purity batches suitable for clinical trials. These advancements have laid the foundation for Phase II clinical studies aimed at evaluating its efficacy in human subjects. Initial results from these trials are promising, with significant reductions in pain scores and inflammatory markers observed in patients with chronic inflammatory disorders.

The pharmacokinetic properties of 8-O-Acetylharpagide have been thoroughly characterized using non-invasive imaging techniques such as positron emission tomography (PET). These studies have shown that the compound exhibits rapid absorption after oral administration and achieves peak plasma concentrations within a few hours. Its prolonged half-life allows for once-daily dosing, improving patient compliance. Additionally, metabolic studies have identified major circulating metabolites that retain significant bioactivity, further supporting its therapeutic potential.

The safety profile of 8-O-Acetylharpagide has been assessed through comprehensive toxicological studies conducted in vitro and in vivo. These investigations have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal side effects reported. Notably, it does not exhibit significant interactions with commonly prescribed medications, making it a viable option for patients on multiple drug regimens. However, further long-term studies are necessary to fully elucidate any potential adverse effects associated with prolonged use.

The role of natural products like 8-O-Acetylharpagide in modern medicine cannot be overstated. As drug-resistant pathogens emerge and chronic diseases become increasingly prevalent, there is a growing need for novel therapeutic agents with minimal side effects. The sustainable harvesting practices employed in obtaining Devil's Claw for 8-O-Acetylharpagide production also highlight its environmental benefits compared to synthetic alternatives. This aligns with global efforts to promote green chemistry and sustainable pharmaceutical practices.

In conclusion, 8-O-Acetylharpagide (CAS No. 97169-44-3) represents a significant advancement in natural product-based medicine. Its multifaceted pharmacological effects, coupled with an favorable safety profile and sustainable production methods, position it as a promising therapeutic agent for various inflammatory and neurological disorders. Continued research into its mechanisms of action and clinical applications will further solidify its role in modern healthcare.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:97169-44-3)6-Epi-8-O-acetylharpagide
TBW00707
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ